molecular formula C9H13NO B13752736 3-Butoxypyridine

3-Butoxypyridine

Cat. No.: B13752736
M. Wt: 151.21 g/mol
InChI Key: SEFRRCOWPOLZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with sodium butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the substitution of the bromine atom with a butoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Peracids are commonly used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Sodium butoxide and other strong bases are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Butoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxypyridine involves its interaction with specific molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

    3-Methylpyridine: Similar in structure but with a methyl group instead of a butoxy group.

    3-Ethoxypyridine: Contains an ethoxy group at the third position.

    3-Propoxypyridine: Features a propoxy group at the third position.

Uniqueness: 3-Butoxypyridine is unique due to its longer alkyl chain, which can influence its chemical reactivity and biological activity. The butoxy group provides increased lipophilicity compared to shorter alkyl chains, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-butoxypyridine

InChI

InChI=1S/C9H13NO/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

SEFRRCOWPOLZOE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=CC=C1

Origin of Product

United States

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